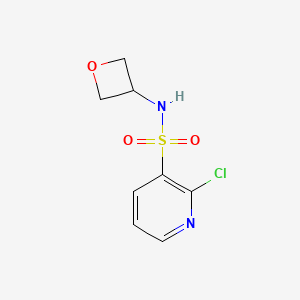

2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide

Description

2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide is a pyridine-sulfonamide derivative characterized by a chlorine substituent at the 2-position of the pyridine ring and an oxetan-3-yl group attached to the sulfonamide nitrogen. This structural motif places it within a broader class of sulfonamide-based compounds, which are widely studied for their pharmacological and agrochemical applications. The oxetane ring, a four-membered cyclic ether, is notable for enhancing solubility and metabolic stability compared to bulkier substituents, making this compound a candidate for drug discovery efforts targeting kinases or enzymes requiring polar interactions .

Properties

IUPAC Name |

2-chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c9-8-7(2-1-3-10-8)15(12,13)11-6-4-14-5-6/h1-3,6,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNBPDOQCTZLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NS(=O)(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable diols or epoxides.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxetane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Chlorination: The final step involves the chlorination of the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfonamide group to produce sulfonic acids or amines.

Scientific Research Applications

2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the chloro and oxetane groups can participate in hydrophobic interactions and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyridine-sulfonamides are heavily influenced by substituents on the sulfonamide nitrogen and the pyridine ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyridine-Sulfonamides

Key Research Findings

Role of Stereochemistry and Bulky Substituents

- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a and 10b) :

- The R-isomer (10a) exhibits superior PI3Kα inhibition (IC50 = 1.08 µM) compared to the S-isomer (IC50 = 2.69 µM), highlighting the critical role of stereochemistry in bioactivity .

- Molecular docking reveals that the R-configuration facilitates stronger hydrophobic interactions with PI3Kα’s ATP-binding pocket, while the phenyl group enhances binding affinity but may reduce solubility .

Impact of Nitrogen Substituents

- Oxetan-3-yl vs. Linear alkyl chains (e.g., isopropyl) are simpler synthetically but lack the conformational rigidity of oxetane, which may limit target selectivity .

Functional Group Modifications

- Imazosulfuron :

Physicochemical and Pharmacokinetic Insights

Solubility and Bioavailability :

Metabolic Stability :

- Oxetane rings are resistant to oxidative metabolism compared to linear alkyl chains, suggesting enhanced in vivo stability for this compound .

Biological Activity

2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHClNOS, with a molecular weight of approximately 287 g/mol. The compound features a pyridine ring substituted with a chloro group and a sulfonamide moiety, along with an oxetane ring that contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonamide group can form hydrogen bonds, enhancing the compound's binding affinity to enzymes and receptors. Additionally, the chloro and oxetane groups facilitate hydrophobic interactions, which may influence the compound's pharmacokinetic properties.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating cellular functions.

- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : The compound has shown promise in inhibiting tumor growth in vitro and in vivo models.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with indications of potential efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

A study evaluated the antibacterial effects of this compound against Gram-positive bacteria. The results indicated that the compound exhibited significant bacteriostatic activity, comparable to traditional antibiotics such as linezolid.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 4 |

| Enterococcus faecalis | 16 |

Anticancer Activity

In another investigation focused on cancer therapy, the compound was tested for its ability to induce apoptosis in cancer cell lines. The results showed that it significantly reduced cell viability and induced cell cycle arrest at specific checkpoints.

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa (Cervical Cancer) | 12 | 70 |

| MCF-7 (Breast Cancer) | 15 | 65 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the pyridine ring or the sulfonamide group can significantly affect the biological activity of the compound. For instance, substituting different halogens or altering the oxetane structure may enhance selectivity and potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.